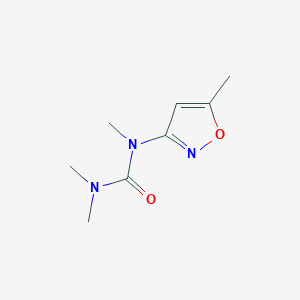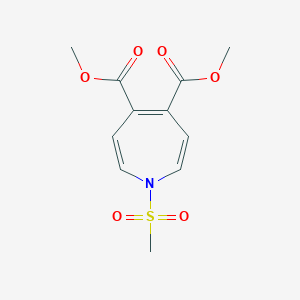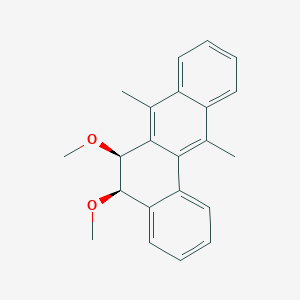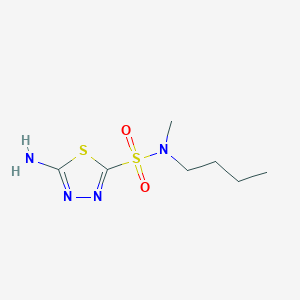
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is fat-soluble and has been utilized to protect crops from pests, ensuring better yield and quality.
Vorbereitungsmethoden
The synthesis of O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate involves the reaction of 2,4-dichlorophenol with diethyl thiophosphoryl chloride . This reaction requires careful control of conditions to ensure the formation of the desired product and minimize by-products. Industrial production methods typically involve large-scale synthesis under controlled conditions to maintain product purity and yield.
Analyse Chemischer Reaktionen
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate undergoes several types of chemical reactions:
Hydrolysis: It can be hydrolyzed in the presence of strong acids or bases.
Oxidation: The compound is susceptible to oxidative degradation, leading to the formation of more toxic metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphorothioate group.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing agents. Major products formed from these reactions include more polar conjugates and various degradation products.
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Research on its effects on various pests and its mechanism of action on the nervous system.
Medicine: Studies on its potential toxicological effects and antidotes for organophosphate poisoning.
Wirkmechanismus
The mechanism of action of O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate involves the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of the target pests. The molecular targets and pathways involved include the acetylcholinesterase enzyme and the cholinergic signaling pathway.
Vergleich Mit ähnlichen Verbindungen
O,O-Diethyl (2-((2,4-dichlorophenyl)imino)-1-pyrrolidinyl)phosphonothioate is compared with other organophosphorus compounds such as:
Parathion: Another organophosphate insecticide with a similar mechanism of action but higher toxicity to non-target organisms.
Malathion: A less toxic organophosphate used in both agricultural and residential pest control.
Chlorpyrifos: Widely used in agriculture but has raised concerns due to its potential health effects on humans.
The uniqueness of this compound lies in its specific structure, which provides a balance between efficacy and safety, making it a valuable tool in pest management .
Eigenschaften
CAS-Nummer |
51170-88-8 |
|---|---|
Molekularformel |
C14H19Cl2N2O2PS |
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-1-diethoxyphosphinothioylpyrrolidin-2-imine |
InChI |
InChI=1S/C14H19Cl2N2O2PS/c1-3-19-21(22,20-4-2)18-9-5-6-14(18)17-13-8-7-11(15)10-12(13)16/h7-8,10H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
ZUKDVWDQVMTXAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(N1CCCC1=NC2=C(C=C(C=C2)Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
![7-Chloro-3,3-dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14647372.png)







![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)

![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)


